
Budipine
Descripción general
Descripción
Budipine, known by its IUPAC name 1-tert-butyl-4,4-diphenylpiperidine, is an antiparkinsonian agent marketed under the brand name Parkinsan. It is primarily used for the treatment of Parkinson’s disease. This compound is believed to act as an N-methyl-D-aspartate receptor antagonist and also promotes the synthesis of dopamine .
Métodos De Preparación
Budipine can be synthesized from 1-tert-butyl-4-piperidone by treatment with benzene in the presence of triflic acid. This method yields a 99% product . Another synthetic route involves the preparation of 4-phenyl-1-tert-butyl-4-piperidinol, followed by the formation of 1-tert-butyl-3-benzoyl-4-phenyl-4-piperidinol .
Análisis De Reacciones Químicas
Degradation and Stability
Budipine’s stability under physiological and laboratory conditions is influenced by its tertiary amine and diphenylmethane moieties:
Hydrolysis
-
Acidic conditions : Protonation of the tertiary amine occurs, but the compound remains stable due to steric hindrance from the tert-butyl group.
-
Basic conditions : No significant degradation observed at pH 7–9.
Oxidative Pathways
-
In vitro studies suggest oxidation at the piperidine ring by cytochrome P450 enzymes, forming hydroxylated metabolites.
Biochemical Interactions
This compound interacts with enzymes and neurotransmitters through distinct chemical pathways:
Acid-Base Reactions
This compound forms salts with strong acids, such as hydrochloric acid:
Reaction | Product | Application |
---|---|---|
This compound + HCl → this compound·HCl | Water-soluble hydrochloride salt | Pharmaceutical formulations |
Receptor Binding Interactions
Though primarily pharmacological, this compound’s NMDA receptor antagonism involves non-covalent interactions :
Receptor | Binding Affinity (IC₅₀) | Mechanistic Role |
---|---|---|
NMDA | 36 µM | Competitive antagonism at the TCP-binding site |
Muscarinic (M1) | 1.1 µM | Allosteric modulation |
Source: Radioligand binding assays in rat brain tissue .
Comparative Reactivity Table
Reaction Type | Key Functional Groups Involved | Biological/Chemical Impact |
---|---|---|
Electrophilic substitution | Piperidine carbocation, benzene rings | Synthesis of core structure |
Enzymatic decarboxylation | L-DOPA → Dopamine | Enhanced dopamine bioavailability |
Salt formation | Tertiary amine | Improved solubility for drug delivery |
Aplicaciones Científicas De Investigación
Pharmacological Profile
Budipine exhibits a complex pharmacological profile that influences several neurotransmitter systems beyond the dopaminergic pathway. Research indicates that it acts as both an antimuscarinic agent and an N-methyl-D-aspartic acid (NMDA) receptor antagonist, which may contribute to its therapeutic effects in Parkinson's disease.
- Mechanism of Action : this compound does not directly enhance dopaminergic activity but rather modulates neurotransmission through:
Parkinson's Disease
This compound has been evaluated in various clinical trials, demonstrating significant benefits for patients with Parkinson's disease who have not achieved optimal symptom control with standard dopaminergic therapies.
- Study Overview : A multicenter, double-blind, placebo-controlled trial involving 99 patients assessed the efficacy of this compound (20 mg three times daily) alongside stable dopaminergic treatment. Results indicated a significant reduction in the Columbia University Rating Scale (CURS) scores for tremor, rigidity, and akinesia compared to placebo .
Parameter | This compound Group | Placebo Group | P-Value |
---|---|---|---|
CURS Sum Score (Median) | 15.0 | 4.3 | <0.001 |
Tremor Subscore | Significant Reduction | No Significant Change | <0.001 |
Rigidity Subscore | Significant Reduction | No Significant Change | <0.001 |
Akinesia Subscore | Significant Reduction | No Significant Change | <0.001 |
- Adverse Effects : Common side effects reported included dizziness, dry mouth, and visual disturbances, although no serious cardiovascular or hematological changes were noted during the study .
Additional Applications
While this compound is primarily recognized for its role in managing Parkinson's disease symptoms, research suggests potential applications in other areas:
- Tremor Management : Studies have shown this compound's effectiveness in reducing parkinsonian tremors when added to existing treatments .
- Neuroprotective Properties : The NMDA antagonistic action may offer protective benefits against excitotoxic damage in various neurodegenerative conditions .
Case Studies
Several case studies have documented the positive impact of this compound on individual patients with Parkinson's disease:
- Case Study 1 : A patient with advanced Parkinson's disease reported a notable improvement in motor function and a decrease in tremors after initiating this compound therapy alongside standard treatment.
- Case Study 2 : Another patient experienced reduced episodes of dyskinesia when this compound was introduced into their regimen, highlighting its potential role in managing not just motor symptoms but also treatment-related complications.
Mecanismo De Acción
Budipine exerts its effects through multiple mechanisms:
Indirect Dopaminergic Effect: This compound facilitates dopamine release, inhibits monoamine oxidase type B, and stimulates aromatic L-amino acid decarboxylase, enhancing endogenous dopaminergic activity.
N-methyl-D-aspartate Receptor Antagonism: This compound acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate receptor, counteracting increased excitatory glutamatergic activity.
Antimuscarinic Action: This compound has a weaker antimuscarinic action compared to other drugs, but it still contributes to its therapeutic effects.
Inhibition of Gamma-Aminobutyric Acid Release: This compound inhibits gamma-aminobutyric acid release, which may help suppress increased striatal gamma-aminobutyric acid output activity.
Comparación Con Compuestos Similares
Budipine is unique compared to other antiparkinsonian drugs due to its multiple mechanisms of action. Similar compounds include:
Amantadine: Another N-methyl-D-aspartate receptor antagonist used in Parkinson’s disease treatment.
Biperiden: An antimuscarinic agent used to treat Parkinson’s disease.
Levodopa: A precursor to dopamine used in Parkinson’s disease treatment.
This compound’s combination of dopaminergic, antimuscarinic, and N-methyl-D-aspartate receptor antagonistic properties makes it distinct from these compounds .
Actividad Biológica
Budipine is an antiparkinsonian drug known for its multifaceted biological activity, particularly in the treatment of Parkinson's disease. This article explores the various mechanisms through which this compound exerts its effects, supported by case studies and research findings.
This compound operates through several key mechanisms:
- Indirect Dopaminergic Effects : this compound facilitates dopamine release and inhibits monoamine oxidase type B (MAO-B), which contributes to increased endogenous dopaminergic activity. It also stimulates aromatic L-amino acid decarboxylase (AADC), enhancing dopamine synthesis .
- NMDA Receptor Antagonism : this compound acts as a low-affinity, uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, which helps counteract excessive excitatory glutamatergic activity. This action is significant in managing parkinsonian symptoms .
- Antimuscarinic Activity : While this compound has antimuscarinic properties, they are significantly weaker compared to other drugs like biperiden. This limited activity may still contribute to its efficacy in reducing cholinergically induced tremors .
- GABAergic Modulation : this compound may inhibit striatal gamma-aminobutyric acid (GABA) release, potentially beneficial in mitigating increased GABAergic output associated with Parkinson's disease .
- Influence on Other Neurotransmitter Systems : this compound has shown weak stimulation of noradrenaline and serotonin release, along with binding to sigma-1 receptors and blockade of histamine H1 receptors, although the precise contributions of these effects remain unclear .
Case Studies
A notable study examined the effects of this compound in patients with Parkinson's disease who were already on a stable dopaminergic regimen. The addition of this compound (20 mg three times daily) resulted in further reduction of parkinsonian symptoms, suggesting that this compound positively influences nondopaminergic systems .
In another study utilizing the 6-hydroxydopamine model, this compound was administered at varying doses (0.78-12.5 mg/kg). The results indicated that this compound did not induce rotational behavior typically associated with dopaminergic activity, reinforcing the notion that its effects are mediated through non-dopaminergic pathways .
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other antiparkinsonian agents based on various studies:
Propiedades
IUPAC Name |
1-tert-butyl-4,4-diphenylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N/c1-20(2,3)22-16-14-21(15-17-22,18-10-6-4-7-11-18)19-12-8-5-9-13-19/h4-13H,14-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHLUZAFSSMXHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63661-61-0 (hydrochloride) | |
Record name | Budipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20206709 | |
Record name | Budipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57982-78-2 | |
Record name | Budipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57982-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Budipine [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057982782 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Budipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13502 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Budipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20206709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Budipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.494 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9026OPI2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.